4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine
Description
Introduction to 4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine
Chemical Identification and Nomenclature
IUPAC Nomenclature and Systematic Naming
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms within six-membered ring structures. The compound's systematic name accurately reflects its molecular architecture, incorporating the pyrimidine core structure with three distinct substituents positioned at specific carbon atoms within the ring system. The naming convention begins with the pyrimidine heterocycle as the parent structure, followed by the systematic identification of substituents in order of their position numbers on the ring.
The systematic approach to naming this compound involves identifying the pyrimidine ring as the fundamental structural unit, which consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents are then systematically identified according to their attachment points on the pyrimidine core. The chloro group occupies position 4, the methyl group is located at position 6, and the 3-nitrophenyl group is attached at position 2 of the pyrimidine ring system. This systematic nomenclature provides an unambiguous method for identifying the compound's structure and distinguishing it from other closely related pyrimidine derivatives.
The precision of this nomenclature system becomes particularly important when considering the compound's relationship to other substituted pyrimidine derivatives that may differ only in the position of substituents or the nature of the aromatic ring attachment. The specific designation of the nitro group as being positioned at the 3-position of the phenyl ring, rather than at the 2- or 4-positions, represents a critical structural distinction that affects the compound's chemical properties and potential biological activities.
CAS Registry Number and Database Identifiers (1118788-24-1)
The Chemical Abstracts Service registry number 1118788-24-1 serves as the unique numerical identifier for this compound within global chemical databases and regulatory systems. This registry number provides an unambiguous reference point for the compound across multiple database systems and scientific literature sources, ensuring accurate identification and preventing confusion with structurally similar compounds. The registration of this compound under this specific number indicates its recognition within the chemical research community and its inclusion in standard chemical reference databases.
Database identifiers extend beyond the Chemical Abstracts Service number to include specialized molecular database numbers that facilitate compound retrieval and cross-referencing across multiple scientific platforms. The MDL number MFCD11218774 represents another important identifier that connects the compound to molecular design and cheminformatics databases used in drug discovery and chemical research applications. These standardized identifiers enable researchers to access comprehensive information about the compound's properties, synthetic methods, and research applications across diverse scientific platforms.
The systematic registration of chemical compounds through these identifier systems reflects the compound's established position within the chemical literature and its recognition as a distinct molecular entity worthy of scientific investigation. The assignment of these database identifiers typically occurs when a compound demonstrates sufficient novelty or research interest to warrant inclusion in major chemical databases, suggesting that this compound has achieved recognition within the scientific community for its potential research applications or unique structural characteristics.
InChI and SMILES Representations
The International Chemical Identifier representation for this compound provides a standardized method for encoding the compound's molecular structure in a text-based format that can be universally interpreted by chemical software systems. The complete InChI string InChI=1S/C11H8ClN3O2/c1-7-5-10(12)14-11(13-7)8-3-2-4-9(6-8)15(16)17/h2-6H,1H3 encodes the complete connectivity information for all atoms within the molecule, including the specific arrangement of bonds and the stereochemical relationships between different structural elements.
The InChI key NXSVTABWELHVGK-UHFFFAOYSA-N represents a compressed hash-based version of the complete InChI string, providing a shorter identifier that maintains the uniqueness of the molecular structure while offering improved searchability in database systems. This key serves as a molecular fingerprint that enables rapid identification and comparison of the compound across different chemical databases and research platforms. The standardized nature of the InChI system ensures that the same molecular structure will always generate identical InChI representations, regardless of the software system or database used for the generation.
Simplified Molecular Input Line Entry System representations offer an alternative text-based encoding method that emphasizes practical usability in chemical software applications. The canonical SMILES representation Cc1cc(Cl)nc(n1)c1cccc(c1)N+[O-] provides a compact notation that captures the essential connectivity information while maintaining readability for chemical researchers. This representation system proves particularly valuable for database searches, molecular modeling applications, and automated chemical structure analysis, as it provides a standardized method for representing complex molecular structures in a format that can be easily processed by computational chemistry software.
Historical Context of Pyrimidine Derivatives Research
Evolution of Substituted Pyrimidine Chemistry
The development of substituted pyrimidine chemistry traces its origins to early investigations of nucleic acid components and their synthetic analogues, establishing a foundation for understanding heterocyclic systems containing multiple nitrogen atoms. Historical research into pyrimidine derivatives began with the isolation and characterization of naturally occurring pyrimidine bases found in nucleic acids, leading to systematic studies of synthetic methods for creating modified pyrimidine structures with altered substituent patterns. These early investigations established fundamental principles for pyrimidine synthesis and functionalization that continue to influence contemporary research approaches.
The evolution of substituted pyrimidine chemistry has been characterized by progressive sophistication in synthetic methodologies and an expanding understanding of structure-activity relationships. Early synthetic approaches relied primarily on condensation reactions between simple precursor molecules, gradually evolving to include more sophisticated techniques such as cross-coupling reactions and metal-catalyzed transformations. This progression has enabled the synthesis of increasingly complex pyrimidine derivatives with precisely controlled substituent patterns, facilitating the exploration of new chemical space and the development of compounds with enhanced biological activities.
Modern pyrimidine chemistry has expanded far beyond its initial focus on nucleic acid analogues to encompass diverse applications in medicinal chemistry, materials science, and industrial processes. The recognition that pyrimidine derivatives could serve as versatile building blocks for pharmaceutical development has driven extensive research into substituent effects on biological activity, leading to the development of numerous therapeutic agents based on pyrimidine scaffolds. This expansion has necessitated the development of increasingly sophisticated synthetic methods for creating substituted pyrimidine derivatives with specific structural features and functional properties.
Discovery and Initial Characterization
The specific discovery and initial characterization of this compound represents part of broader systematic investigations into substituted pyrimidine derivatives with potential applications in medicinal chemistry and materials science. The compound's synthesis and characterization likely emerged from research programs focused on exploring the chemical space around pyrimidine scaffolds, particularly those investigating the effects of different substituent combinations on molecular properties and biological activities. Such investigations typically involve systematic variation of substituent patterns to understand structure-activity relationships and identify compounds with desirable properties.
The initial characterization of this compound would have involved comprehensive spectroscopic and analytical techniques to confirm its molecular structure and establish its physical and chemical properties. Standard characterization procedures for new pyrimidine derivatives typically include nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to verify the proposed molecular structure and assess the purity of synthetic preparations. These characterization efforts establish the fundamental molecular properties that serve as the basis for subsequent research applications and commercial development.
The recognition of this compound as a compound worthy of detailed investigation and commercial availability suggests that initial characterization studies revealed properties or potential applications that distinguished it from other known pyrimidine derivatives. The inclusion of this compound in multiple commercial chemical suppliers' catalogs indicates that it has achieved recognition within the research community as a valuable synthetic intermediate or research tool, reflecting successful initial characterization efforts that demonstrated its utility for scientific applications.
Position in Heterocyclic Chemistry Literature
Within the broader context of heterocyclic chemistry literature, this compound occupies a position as a representative example of multiply substituted pyrimidine derivatives that demonstrate the synthetic versatility and potential applications of this important class of heterocyclic compounds. The compound exemplifies current trends in pyrimidine research that emphasize the systematic exploration of substitution patterns to optimize molecular properties for specific applications. This research approach reflects the maturation of pyrimidine chemistry from fundamental studies of basic reactivity to sophisticated structure-based design of compounds with targeted properties.
The literature context for this compound encompasses extensive research into pyrimidine derivatives as building blocks for pharmaceutical development, materials science applications, and synthetic organic chemistry. Contemporary research in this field emphasizes the development of efficient synthetic methods for creating complex substituted pyrimidines, understanding their structure-activity relationships, and exploring their potential applications across diverse scientific disciplines. The compound's specific substituent pattern represents one example of the many possible structural variations that researchers have explored in their efforts to understand and exploit the properties of pyrimidine-based molecules.
The recognition of pyrimidine derivatives as privileged structures in medicinal chemistry has elevated the importance of compounds like this compound within the heterocyclic chemistry literature. This recognition stems from the observation that pyrimidine-containing compounds frequently exhibit desirable biological activities and drug-like properties, making them valuable starting points for pharmaceutical research and development. The systematic study of substituted pyrimidine derivatives, including compounds with similar structural features to this compound, has contributed significantly to the development of modern medicinal chemistry and continues to drive innovation in therapeutic agent design.
Properties
IUPAC Name |
4-chloro-6-methyl-2-(3-nitrophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c1-7-5-10(12)14-11(13-7)8-3-2-4-9(6-8)15(16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSVTABWELHVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Pyrimidine Intermediates
Synthesis of 4,6-Dichloropyrimidine Derivatives
A crucial intermediate for the target compound is 4,6-dichloropyrimidine or its analogs such as 4-chloro-6-methoxypyrimidine. A patented method (CN103073505A) describes the synthesis of 4,6-dichloropyrimidine by chlorination of 4-chloro-6-methoxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of anhydrous organic amines (e.g., triethylamine, dimethylformamide, or diisopropylethylamine) under controlled heating (80–100 °C) for about 7 hours. The reaction mixture is then subjected to reduced pressure distillation to remove excess POCl₃, followed by quenching in ice water and organic solvent extraction to isolate the product. This method achieves high purity (99.3–99.6%) and yields (95.6–97.55%) of 4,6-dichloropyrimidine with reduced environmental impact and cost (Table 1).
| Parameter | Condition/Result |
|---|---|
| Starting material | 4-chloro-6-methoxypyrimidine (100 g) |
| Reagent | Phosphorus oxychloride (400 g) |
| Catalyst/Promoter | Anhydrous organic amine (e.g., DMF 30 g) |
| Reaction temperature | 80–100 °C |
| Reaction time | 7 hours |
| Work-up | Reduced pressure distillation, ice water quench, organic extraction |
| Product purity | 99.3–99.6% |
| Yield | 95.6–97.55% |
Table 1: Representative synthesis of 4,6-dichloropyrimidine intermediate
Introduction of the 3-Nitrophenyl Group
Nucleophilic Aromatic Substitution (S_NAr) Approach
One established route to introduce the 3-nitrophenyl substituent at the 2-position of the pyrimidine ring involves nucleophilic aromatic substitution of 2-chloropyrimidine derivatives with 3-nitroaniline or related nucleophiles. This method is supported by literature describing the synthesis of nitropyrimidine intermediates via displacement reactions between 2-chloro-4-(pyridin-3-yl)pyrimidine and 2-methyl-5-nitroaniline, which is analogous in principle to the target compound’s substitution pattern.
This method requires:
- Anhydrous conditions to maintain reactivity.
- Appropriate base or catalyst to facilitate displacement.
- Subsequent reduction or functional group transformations as needed.
Palladium-Catalyzed Cross-Coupling (Sonogashira-Type) Reactions
Although primarily used for alkynyl substitutions, palladium-catalyzed cross-coupling reactions have been reported for related pyrimidine derivatives. For example, Sonogashira coupling has been employed to synthesize 4-substituted-6-methyl-2-(methylthio)pyrimidines with aryl groups, including nitrophenyl substituents, under mild conditions using PdCl₂(PPh₃)₂ and CuI catalysts in acetonitrile at room temperature. This approach offers high yields (up to 95%) and mild reaction conditions, suggesting potential adaptation for 4-chloro-6-methyl-2-(3-nitrophenyl)pyrimidine synthesis.
| Reaction Component | Details |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) |
| Solvent | Acetonitrile (CH₃CN) |
| Base | Triethylamine (Et₃N) |
| Temperature | Room temperature |
| Reaction time | ~20 minutes to several hours |
| Yield | Up to 95% |
Table 2: Typical conditions for Pd-catalyzed coupling of pyrimidines with aryl groups
Reduction and Further Functionalization
In some synthetic schemes, the nitro group on the phenyl ring is introduced early and subsequently reduced to an amine for further derivatization. Reduction methods include:
- Use of stannous chloride in protic solvents under reflux.
- Catalytic hydrogenation under mild conditions.
These methods are well-documented in the synthesis of related pyrimidine derivatives and allow for high conversion without significant side reactions.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Hydrogen Gas: Used in reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Pyrimidines: Formed from substitution reactions involving the chloro group.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine and its derivatives have been investigated for their anticancer properties. Research indicates that pyrimidine derivatives can inhibit specific kinases involved in cancer progression. For instance, pyrimidine compounds have shown efficacy in targeting the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia. The presence of nitro groups enhances the biological activity of these compounds by increasing their lipophilicity and promoting cellular uptake .
1.2 Anti-inflammatory Effects
Recent studies have demonstrated that pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). The structure-activity relationship (SAR) analysis suggests that modifications to the pyrimidine ring can lead to enhanced anti-inflammatory activity. Compounds similar to this compound have been shown to significantly reduce inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .
1.3 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Some studies suggest that pyrimidine derivatives possess broad-spectrum antimicrobial activity against various bacteria and fungi, making them candidates for developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key synthetic routes include:
- Condensation Reactions : Utilizing available precursors like 3-nitroaniline and chloroacetone under basic conditions to form the desired pyrimidine structure.
- Catalytic Methods : Employing palladium or other metal catalysts to facilitate the formation of carbon-nitrogen bonds, which are crucial for constructing the pyrimidine framework .
Material Science Applications
3.1 Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films with good charge transport properties is critical for enhancing device performance .
3.2 Polymer Chemistry
In polymer chemistry, pyrimidine derivatives are being explored as monomers or additives to improve the thermal and mechanical properties of polymers. Their incorporation can lead to materials with enhanced stability and functionality, which are essential for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary based on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations at Position 2
The 3-nitrophenyl group at position 2 distinguishes this compound from analogs with different aryl or heteroaryl substituents:
- 2-Phenyl vs. 3-Nitrophenyl: 4-Chloro-6-methyl-2-phenylpyrimidine (synthesized via chlorination of hydroxyl precursors) lacks the electron-withdrawing nitro group, reducing its electrophilicity compared to the target compound.
- 2-(Thiophen-2-yl): 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (compound 8) replaces the 3-nitrophenyl group with a thiophene ring. The sulfur atom in thiophene enhances π-electron density, altering electronic properties and anticancer activity .
- 2-(Methylsulfanyl): 4-Chloro-6-methyl-2-(methylsulfanyl)-7-phenyl[1,4]oxathiino[2,3-d]pyrimidine introduces a sulfur-containing substituent, which may influence metabolic stability and binding affinity in enzyme inhibition .
Substituent Variations at Position 4
- Chloro vs. Hydroxyl : The chloro group at position 4 is a key leaving group, enabling further functionalization. In contrast, hydroxylated analogs (e.g., 4-hydroxy-6-methyl-2-phenylpyrimidine) require chlorination steps for activation, as seen in the synthesis of ABCG2 inhibitors .
- Chloro vs. Trifluoromethyl : 2-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine incorporates a trifluoromethyl group, which increases lipophilicity and may enhance blood-brain barrier penetration compared to the methyl-substituted target compound .
Substituent Variations at Position 6
- Methyl vs. Halogen or Aryl Groups: The methyl group at position 6 provides steric bulk without significant electronic effects.
Nitro Group Position and Bioactivity
- 3-Nitrophenyl vs. For instance, 3-nitrophenyl groups may induce meta-directed interactions in enzyme active sites .
Key Data Table: Structural and Functional Comparisons
Biological Activity
4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine is a nitrogen-containing heterocyclic compound that has garnered interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships (SARs), and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with a chlorine atom, a methyl group, and a 3-nitrophenyl group. Its molecular formula is CHClNO with a molecular weight of approximately 249.65 g/mol. The presence of the nitrophenyl group is believed to enhance its interaction with biological targets, which may lead to modulation of specific disease-related pathways.
Synthesis Methods
Several synthetic routes have been established for producing this compound, often involving the use of sodium amide for substitution reactions and palladium catalysts for reduction processes. These methods have demonstrated good yields and efficiency, making the compound accessible for further biological evaluation.
Biological Activities
1. Anti-inflammatory Effects
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that related compounds can effectively inhibit COX-2 activity, with IC values comparable to standard anti-inflammatory drugs like celecoxib .
Table 1: Anti-inflammatory Activity Comparison
| Compound | IC (μmol) | Mechanism |
|---|---|---|
| This compound | TBD | COX-2 inhibition |
| Celecoxib | 0.04 ± 0.01 | COX-2 inhibition |
2. Anticancer Properties
The compound has also shown potential anticancer activity through mechanisms such as the inhibition of protein kinases, which are crucial for cell growth and differentiation. Studies have highlighted that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | HeLa | TBD |
| 4-Chloro-6-methylpyrimidine | MCF-7 | TBD |
3. Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the nitrophenyl group may enhance its effectiveness against bacteria and fungi by improving binding affinities to microbial targets .
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural features. For instance, the presence of electron-withdrawing groups like chlorine enhances anti-inflammatory activity by facilitating interactions with COX enzymes. Conversely, modifications at different positions on the pyrimidine ring can lead to varying levels of activity against cancer cells or microbes .
Case Studies
Several studies have investigated the pharmacological potential of similar pyrimidine derivatives:
- Tageldin et al. explored various substituted pyrimidines for their anti-inflammatory effects in vivo using carrageenan-induced paw edema models, demonstrating significant reductions in inflammatory markers .
- A recent study evaluated a series of pyrimidine derivatives for their cytotoxic effects against cancer cell lines, revealing promising candidates with high selectivity for tumor cells over normal cells .
Q & A
What are the common synthetic routes for 4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine, and how are intermediates optimized?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions starting with halogenated pyrimidine precursors. For example, intermediates like 4-chloro-6-methylpyrimidine derivatives are functionalized via nucleophilic aromatic substitution or Suzuki coupling to introduce the 3-nitrophenyl group . Key steps include:
- Halogenation : Chlorination at the 4-position of pyrimidine using POCl₃ or PCl₅ under reflux.
- Coupling : Pd-catalyzed cross-coupling (e.g., with 3-nitrophenylboronic acid) to attach the aryl group .
- Purification : Column chromatography or recrystallization to isolate intermediates.
Optimization focuses on reaction temperature (80–120°C), solvent selection (DMF, THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yields (typically 50–70%) .
How are spectroscopic techniques (FTIR, NMR) employed to confirm the structure of this compound?
Level: Basic
Answer:
- FTIR : Identifies functional groups like C-Cl (∼750 cm⁻¹), NO₂ (asymmetric stretch at 1520–1550 cm⁻¹), and aromatic C=C (∼1600 cm⁻¹). The absence of NH stretches confirms substitution at the 2-position .
- ¹H/¹³C NMR :
What methodological challenges arise in resolving the crystal structure of this compound using X-ray crystallography?
Level: Advanced
Answer:
Crystallization challenges include poor crystal quality due to nitro group planarity and solvent inclusion. SHELX programs (e.g., SHELXL) are used for refinement:
- Data Collection : High-resolution (≤0.8 Å) data at low temperature (100 K) to minimize thermal motion .
- Hydrogen Bonding : Directional interactions (e.g., C–H···O) are analyzed using graph-set notation (e.g., R₂²(8) motifs) to validate packing .
- Disorder Modeling : Nitro groups may exhibit rotational disorder, requiring split-site refinement with occupancy constraints .
How can hydrogen bonding patterns influence the physicochemical properties of this compound?
Level: Advanced
Answer:
Hydrogen bonds (HBs) between nitro groups and adjacent molecules enhance thermal stability and solubility. For example:
- Nitro–Pyrimidine Interactions : O···H–C contacts (2.8–3.2 Å) stabilize crystal lattices, increasing melting points .
- Solubility : Polar solvents (DMF, DMSO) disrupt HBs, improving solubility. Computational tools (e.g., COSMO-RS) predict solvation free energy (ΔG_solv) to guide solvent selection .
What thermodynamic parameters are critical for understanding solvent interactions of pyrimidine derivatives?
Level: Advanced
Answer:
Viscometric and thermodynamic studies in binary solvents (e.g., DMF-water) reveal:
- Jones-Dole Coefficients : Positive B values (∼0.05 L/mol) indicate solute-solvent interactions dominate over structural changes .
- ΔG, ΔH, ΔS : Negative ΔG (−15 to −20 kJ/mol) and positive ΔS (∼50 J/mol·K) suggest entropy-driven dissolution in polar aprotic solvents .
- Molecular Interactions : FT-Raman spectra correlate solvent polarity with pyrimidine ring distortion (e.g., C–Cl bond elongation) .
How can computational modeling predict the biological activity of this compound derivatives?
Level: Advanced
Answer:
- Docking Studies : AutoDock Vina simulates binding to targets (e.g., kinases), with nitro groups forming π-π stacking (binding energy ≤ −8 kcal/mol) .
- QSAR Models : Hammett constants (σ) for substituents correlate with IC₅₀ values. For example, electron-withdrawing groups (NO₂) enhance cytotoxicity (R² = 0.85) .
- ADMET Prediction : SwissADME estimates logP (∼2.5) and bioavailability (≥70%), guiding lead optimization .
How should researchers address contradictions in spectral data during characterization?
Level: Advanced
Answer:
- Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange (e.g., nitro group rotation) causing split peaks .
- Mass Spec : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 280.0455) .
What solvent systems optimize solubility and reaction efficiency for this compound?
Level: Basic/Advanced
Answer:
- Polar Solvents : DMF (solubility ∼50 mg/mL) enhances nucleophilic substitution by stabilizing transition states .
- Binary Mixtures : 80% DMF-water maximizes viscosity B coefficients (∼0.06 L/mol), improving reaction rates .
- Green Solvents : Cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yield (∼65%) .
How do substituents (e.g., Cl, NO₂) affect the reactivity of the pyrimidine core?
Level: Advanced
Answer:
- Electrophilicity : Chlorine at C4 activates the pyrimidine ring for SNAr reactions (Hammett σₚ ≈ 0.78) .
- Nitro Group : Meta-nitrophenyl enhances electron-deficient character, accelerating cross-coupling (TOF ∼10 h⁻¹) .
- Steric Effects : Methyl at C6 reduces steric hindrance, favoring regioselective substitution .
What safety protocols are recommended for handling this compound during synthesis?
Level: Basic
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
